An In-depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the core properties of 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile and highly functionalized organic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's unique structural features, stereoisomerism, synthesis, and diverse applications, offering field-proven insights and detailed experimental methodologies.
Introduction: The Unique Potential of a Strained Ring System
1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a fascinating molecule that stands at the intersection of strained ring chemistry and polyfunctional organic compounds. Its rigid cyclobutane core, substituted with four carboxylic acid groups, imparts a unique three-dimensional architecture that has garnered significant interest in various scientific disciplines. The inherent ring strain of the cyclobutane moiety, combined with the hydrogen-bonding capabilities and reactivity of the carboxyl groups, makes CBTA a valuable building block for the synthesis of complex molecular architectures, including polymers, metal-organic frameworks (MOFs), and potential therapeutic agents. The conformational rigidity of the cyclobutane scaffold is particularly advantageous in drug design, where it can be used to control the spatial orientation of pharmacophoric groups, potentially leading to enhanced potency and selectivity.[1] This guide aims to provide a detailed exploration of the properties and potential of this remarkable compound.
Physicochemical and Structural Properties
1,2,3,4-Cyclobutanetetracarboxylic acid is a white, crystalline solid with a molecular formula of C₈H₈O₈ and a molecular weight of 232.14 g/mol .[2] It is soluble in methanol and water.[3] The presence of four carboxylic acid groups dictates its acidic nature and its ability to act as a multidentate ligand in coordination chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₈ | [2] |
| Molecular Weight | 232.14 g/mol | [2] |
| Appearance | White solid/powder | [3] |
| Melting Point | 242 °C (decomposes) | |
| Solubility | Methanol: 10 mg/mL | |
| IUPAC Name | Cyclobutane-1,2,3,4-tetracarboxylic acid | [2] |
| CAS Number | 53159-92-5 |
Stereoisomerism: A World of Four Configurations
The presence of four chiral centers on the cyclobutane ring gives rise to four distinct stereoisomers, each with unique spatial arrangements of the carboxylic acid groups. The relative orientations (cis or trans) of these groups significantly influence the molecule's symmetry, physical properties, and its suitability for specific applications. For instance, the cis,trans,cis isomer has been shown to form a planar cyclobutane ring in its tetramethyl ester derivative.[4] The different isomers, such as cis,trans,cis and trans,trans,trans, have been utilized in the synthesis of metal-organic frameworks with varying structures and properties.[5][6]
The four stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid are:
-
cis,cis,cis
-
cis,cis,trans
-
cis,trans,cis
-
trans,trans,trans
The specific stereochemistry of the starting material is crucial in the synthesis of polymers and MOFs, as it dictates the final three-dimensional structure of the resulting material.
Synthesis and Characterization
The most common route for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid and its derivatives involves the [2+2] photodimerization of maleic anhydride or its esters, followed by hydrolysis.[7]
Experimental Protocol: Synthesis from Dimethyl Maleate
A common laboratory-scale synthesis involves the photodimerization of dimethyl maleate followed by hydrolysis of the resulting tetramethyl ester.[7]
Step 1: Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Irradiate the solution with ultraviolet light at 10°C for 20 hours. A white solid will precipitate.
-
Filter the precipitate and dry it under reduced pressure at 60°C to obtain tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a white crystalline powder.
Step 2: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
-
Heat the mixture to 80°C and maintain the reaction for 20 hours.
-
Cool the reaction mixture to room temperature, concentrate it, and dry to obtain 1,2,3,4-cyclobutanetetracarboxylic acid as white, sheet-like crystals.[7]
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,2,3,4-cyclobutanetetracarboxylic acid is expected to show complex multiplets for the cyclobutane ring protons, with the chemical shifts and coupling patterns being highly dependent on the stereoisomer. The acidic protons of the carboxylic acid groups will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will typically show signals for the methine carbons of the cyclobutane ring and a downfield signal for the carbonyl carbons of the carboxylic acid groups. The number of distinct signals will depend on the symmetry of the stereoisomer.
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-cyclobutanetetracarboxylic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band is also observed around 1700-1760 cm⁻¹ due to the C=O stretching of the carbonyl group.
X-ray Crystallography: A single-crystal X-ray diffraction study of the dihydrate of 1,2,3,4-cyclobutanetetracarboxylic acid has been reported.[8] The crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| Space Group | P 1 21/c 1 | [8] |
| a | 6.081 Å | [8] |
| b | 15.034 Å | [8] |
| c | 12.304 Å | [8] |
| α | 90.00° | [8] |
| β | 102.928° | [8] |
| γ | 90.00° | [8] |
Reactivity and Applications
The four carboxylic acid groups of 1,2,3,4-cyclobutanetetracarboxylic acid are the primary sites of its chemical reactivity, allowing for a variety of transformations.
Key Reactions
-
Anhydride Formation: Dehydration of the tetracarboxylic acid, typically with acetic anhydride, yields the corresponding dianhydride.[7][9] This dianhydride is a key monomer in the synthesis of polyimides.
-
Esterification: The carboxylic acid groups can be readily esterified with alcohols under acidic conditions to form the corresponding esters.[10]
-
Amidation: Reaction with amines, often in the presence of coupling reagents, leads to the formation of amides.[11] This reaction is fundamental in the synthesis of polyamide materials and in the derivatization of the scaffold for biological applications.
-
Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs). The choice of metal ion and the stereochemistry of the CBTA ligand influence the resulting framework's topology and properties.[5][6][12]
Applications in Materials Science
Polyimides: The dianhydride of 1,2,3,4-cyclobutanetetracarboxylic acid is a crucial monomer for the synthesis of aliphatic polyimides. These polymers exhibit excellent thermal stability, good transparency, and low dielectric constants, making them suitable for applications in the electronics industry, such as alignment layers for liquid crystal displays (LCDs).[7]
Metal-Organic Frameworks (MOFs): The tetracarboxylic acid serves as a versatile multitopic linker for the construction of MOFs.[12] These porous crystalline materials have potential applications in gas storage and separation, catalysis, and drug delivery.[13] The rigid and well-defined geometry of the cyclobutane core allows for the predictable design of MOF architectures.[5][6]
Potential in Drug Development
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[14] Its rigid, puckered conformation can be used to orient substituents in a precise and predictable manner, which can lead to improved binding affinity and selectivity for biological targets. The concept of "escaping flatland" in drug design, which advocates for the incorporation of three-dimensional scaffolds, has highlighted the value of strained ring systems like cyclobutane.[1]
While 1,2,3,4-cyclobutanetetracarboxylic acid itself is not known to have significant biological activity, its derivatives are being explored as scaffolds for the development of novel therapeutic agents. The multiple carboxylic acid groups provide convenient handles for the attachment of various pharmacophoric groups through amide or ester linkages. The synthesis of bioactive cyclobutane-containing natural products and their analogues is an active area of research, with many compounds exhibiting antimicrobial, antitumor, and other valuable biological activities.[15][16][17][18]
Conclusion
1,2,3,4-Cyclobutanetetracarboxylic acid is a highly functionalized and structurally unique building block with significant potential in both materials science and drug discovery. Its rigid cyclobutane core and four carboxylic acid groups offer a powerful combination of conformational control and chemical reactivity. As synthetic methodologies for its stereoselective preparation continue to advance, and as our understanding of its coordination chemistry and biological potential deepens, we can expect to see the emergence of novel materials and therapeutic agents based on this versatile scaffold. This guide has provided a foundational understanding of the core properties of this compound, intended to empower researchers and developers to harness its full potential in their respective fields.
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